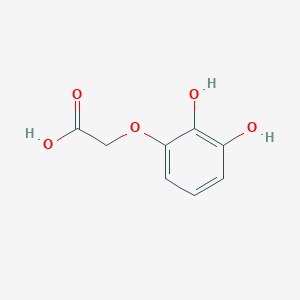

2,3-Dihydroxy-phenoxyacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenoxyacetic acid is a monocarboxylic acid that is the O-phenyl derivative of glycolic acid with a molecular formula of C8H8O3 . It is mostly used in the manufacture of pharmaceuticals, pesticides, fungicides, and dyes .

Synthesis Analysis

A scalable and green one-minute synthesis of substituted phenols has been developed. This method involves the ipso-hydroxylation of arylboronic acids in ethanol, using a combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids can be smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .Molecular Structure Analysis

The molecular electrostatic potential surface (MESP) has been plotted over the optimized structure to estimate the reactive sites of electrophilic and nucleophilic attacks on the phenoxyacetic acid molecule . Fukui function is also used to analyze their electrophilic and nucleophilic descriptors with Hirshfeld charges .Chemical Reactions Analysis

Phenoxyacetic acid and its derivatives have attracted considerable attention as they have proven to be excellent bioactive herbicides . The optimized molecular geometry and the fundamental vibrational frequencies of 4-methyl-phenoxyacetic acid (4MPA), 4-acetyl-phenoxyacetic acid (4APA), and 4-tert-butyl-phenoxyacetic acid (4TBPA) have been computed using density functional theory (DFT) method with 6–311++G(d,p) basis set .Physical And Chemical Properties Analysis

Phenoxyacetic acid is a high melting point (98-99 ̊C), white or clear crystalline compound. It appears light tan to brown when impure . Its solubility in water is 12 g/L and highly soluble in organic solvents such as ethanol, diethyl ether, and benzene .科学的研究の応用

Environmental Treatment

Ghoshdastidar and Tong (2013) explored the use of membrane bioreactor (MBR) technology for treating phenoxyacetic and benzoic acid herbicides, including compounds similar to 2,3-dihydroxy-phenoxyacetic acid. Their study demonstrated that MBR technology could be an efficient and environmentally friendly method for degrading toxic herbicides in wastewater, highlighting its potential application in environmental management (Ghoshdastidar & Tong, 2013).

Crystal Engineering and Structure Analysis

Lynch et al. (2003) conducted a study on the crystal structures of phenoxyacetic acid derivatives, providing insights into the molecular conformations of these compounds. Their research in crystal engineering offers valuable information for understanding the physical and chemical properties of 2,3-dihydroxy-phenoxyacetic acid and similar molecules (Lynch et al., 2003).

Photocatalytic Oxidation Studies

Watanabe et al. (2003) investigated the photocatalytic oxidation of chlorinated phenoxyacetic acids, including compounds structurally related to 2,3-dihydroxy-phenoxyacetic acid. This research offers valuable insights into the environmental degradation processes of these compounds and their potential applications in environmental cleanup (Watanabe et al., 2003).

Development of New Pharmaceuticals

Research by Holla et al. (2002) on bis-phenoxyacetic acids explored their potential as anticancer agents. This study represents an application of phenoxyacetic acid derivatives, including 2,3-dihydroxy-phenoxyacetic acid, in the development of new pharmaceutical compounds (Holla et al., 2002).

Synthesis and Characterization in Chemistry

Beytur and Yuksek (2021) focused on the synthesis and characterization of 2,3-dihydroxy-phenoxyacetic acid derivatives, illustrating the importance of these compounds in the field of synthetic and analytical chemistry (Beytur & Yuksek, 2021).

作用機序

Safety and Hazards

Phenoxyacetic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .

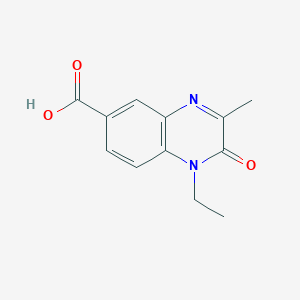

特性

IUPAC Name |

2-(2,3-dihydroxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,9,12H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFBYQUBHSGBGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OCC(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydroxyphenoxy)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2429723.png)

![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid](/img/structure/B2429725.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide](/img/structure/B2429727.png)

![(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2429731.png)

![3-{[2-(Benzoylamino)acetyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2429737.png)

![6-[6-[(4-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2429738.png)

![(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2429739.png)